![molecular formula C11H9NO2S2 B2895911 2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide CAS No. 339099-10-4](/img/structure/B2895911.png)
2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide
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Description
2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TTA and is a member of the thiazolidinedione family of compounds. TTA has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In
Scientific Research Applications
Formation in Interstellar Medium
The study of acetamide, a molecule with a similar functional group arrangement to 2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide, has shown its significance in astrochemistry. Acetamide is identified as the largest molecule containing a peptide bond detected in the interstellar medium (ISM), suggesting its role as a precursor for amino acids, the building blocks of proteins. Research into acetamide's stability among its isomer family underlines its potential formation pathways in dense molecular clouds, highlighting the astrochemical relevance of acetamide-related structures (Foo et al., 2018).
Heterocyclic Synthesis
Thiourea-acetamides serve as precursors for synthesizing various heterocycles in one-pot cascade reactions, demonstrating excellent atom economy. This methodology facilitates the efficient creation of 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, among others. The versatility of thioureido-acetamides in heterocyclic chemistry underlines the potential of structurally similar compounds like 2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide for novel organic syntheses (Schmeyers & Kaupp, 2002).
Environmental Monitoring
The development of new molecular probes for detecting carbonyl compounds in water samples illustrates another application domain. These probes, including dansylacetamidooxyamine, are designed for sensitive and selective detection of aldehydes and ketones, showcasing the utility of acetamide derivatives in environmental monitoring and analysis (Houdier et al., 2000).
Carbonic Anhydrase Inhibition
In medicinal chemistry, the modification of acetazolamide scaffolds with a thiophene tail, similar in structure to 2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide, has been investigated for the inhibition of human carbonic anhydrase isoforms. This research suggests the potential for designing more isoform-selective inhibitors, indicating the relevance of thiophene-acetamide derivatives in drug discovery (Biswas, McKenna, & Supuran, 2013).
properties
IUPAC Name |
2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c12-10(13)6-7-3-4-9(16-7)11(14)8-2-1-5-15-8/h1-5H,6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHLLZNEJFFDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide |
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